molecular formula C23H25NO3 B2946474 4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 847932-18-7

4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2946474
CAS No.: 847932-18-7
M. Wt: 363.457
InChI Key: UJRNGDGSRAMBPW-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-benzylpiperidine with a suitable electrophile, such as a halomethyl derivative of the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzylpiperidine derivatives.

Scientific Research Applications

4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Pharmacology: It is investigated for its potential effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with dopamine and serotonin receptors, influencing neurotransmitter release and uptake.

    Pathways Involved: It could modulate signaling pathways related to mood regulation, cognition, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine structure, known for its use in research as a monoamine releasing agent.

    Benzylpiperazine: Another compound with a piperidine core, used in studies related to its psychoactive properties.

    Tetrahydroisoquinoline: A compound with structural similarities, studied for its potential neuroprotective effects.

Uniqueness

4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a benzylpiperidine moiety, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-16-21(25)8-7-20-19(14-22(26)27-23(16)20)15-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14,18,25H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRNGDGSRAMBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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